molecular formula C11H21ClN2O2 B2654658 2-Chloro-1-[(3S,5R)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethanone CAS No. 2411178-43-1

2-Chloro-1-[(3S,5R)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethanone

Cat. No. B2654658
CAS RN: 2411178-43-1
M. Wt: 248.75
InChI Key: NQQUIGJCNNPSNV-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves a catalytic protodeboronation of alkyl boronic esters using a radical approach. Specifically, it utilizes a Matteson–CH₂–homologation to achieve formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-[(3S,5R)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethanone consists of a chlorinated ethanone moiety attached to a piperazine ring. The stereochemistry of the substituent groups plays a crucial role in its properties and reactivity .

Future Directions

: Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes

properties

IUPAC Name

2-chloro-1-[(3S,5R)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O2/c1-9-7-13(11(15)6-12)8-10(2)14(9)4-5-16-3/h9-10H,4-8H2,1-3H3/t9-,10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQUIGJCNNPSNV-AOOOYVTPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1CCOC)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1CCOC)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.